molecular formula C9H5BrClFN2 B13933308 6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine

6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine

Cat. No.: B13933308
M. Wt: 275.50 g/mol
InChI Key: NVIMZIRCRIXTIG-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine is a heterocyclic aromatic compound with the molecular formula C9H5BrClFN2. This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities. Isoquinolines are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isoquinoline derivatives, followed by amination. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the halogenation and subsequent amination steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoroisoquinolin-3-amine
  • 8-Chloro-5-fluoroisoquinolin-3-ylamine
  • 5-Bromo-8-chloroisoquinolin-3-ylamine

Uniqueness

6-Bromo-8-chloro-5-fluoroisoquinolin-3-ylamine is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the isoquinoline ring. This unique combination of halogens can influence the compound’s reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

6-bromo-8-chloro-5-fluoroisoquinolin-3-amine

InChI

InChI=1S/C9H5BrClFN2/c10-6-2-7(11)5-3-14-8(13)1-4(5)9(6)12/h1-3H,(H2,13,14)

InChI Key

NVIMZIRCRIXTIG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1N)C(=CC(=C2F)Br)Cl

Origin of Product

United States

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